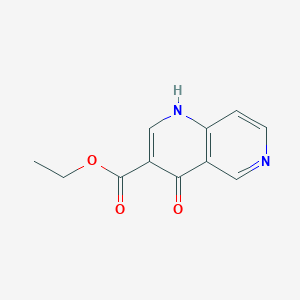

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYVNSVJVHCJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The naphthyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties based on the introduced functional groups .

Applications De Recherche Scientifique

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the naphthyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Chloro-Substituted Derivatives

Chloro-substituted analogs are among the most studied derivatives due to their enhanced stability and utility in cross-coupling reactions.

Key Differences :

- Saturation : The tetrahydro derivative (C₁₁H₁₃ClN₂O₂) exhibits a partially saturated bicyclic core, reducing aromaticity and altering solubility compared to the fully aromatic parent compound .

- Reactivity : The 4-chloro derivative is more electrophilic than the hydroxyl analog, enabling nucleophilic substitutions (e.g., amination or Suzuki couplings) .

Methoxy- and Oxo-Substituted Derivatives

Methoxy and oxo groups modulate electronic properties and hydrogen-bonding capacity.

Key Differences :

- Stability: The 4-oxo derivative is prone to keto-enol tautomerism, influencing its reactivity in further functionalization .

Ester-Modified Analogs

Variations in ester groups impact solubility and metabolic stability.

Activité Biologique

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological mechanisms is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused ring system with two nitrogen atoms, which is characteristic of naphthyridines. The presence of a hydroxyl group and an ethyl ester significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in DNA replication and repair, which is critical for its anticancer effects.

- Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with metabolic pathways in microorganisms.

- Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several strains are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 16 |

Anticancer Activity

Research indicates that this compound possesses anticancer properties through various mechanisms:

- Cell Proliferation Inhibition: It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer.

- Apoptosis Induction: The compound promotes apoptosis in cancer cells by activating caspase pathways.

A study reported that the compound reduced the viability of MCF-7 breast cancer cells by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Case Studies

-

Antimicrobial Efficacy Study:

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics. -

Cancer Cell Line Study:

In vitro studies on lung cancer cell lines showed that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex heterocyclic compounds. Its applications extend to:

- Drug Development: Ongoing research aims to explore its potential as a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Biology: It is utilized in studies investigating the structure-activity relationship (SAR) of naphthyridine derivatives.

Q & A

Q. What are the primary synthetic routes for Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization and esterification reactions. For example, ethyl 4-amino-3-pyridinecarboxylate can undergo base-mediated cyclization (e.g., NaH in ethyl acetate) to form the naphthyridine core, followed by hydroxylation . Microwave-assisted synthesis is noted for improving reaction efficiency compared to traditional reflux methods, with yields dependent on solvent choice (e.g., ethanol vs. DMF) and catalyst selection . Reaction progress is monitored via TLC and NMR to confirm intermediate formation .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Purity is assessed using HPLC with UV detection (λ ~254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation. Structural validation employs H/C NMR to verify substituent positions (e.g., hydroxy at C4, ester at C3) and IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) stretches . X-ray crystallography, using programs like SHELXL , resolves bond angles and planarity of the naphthyridine ring.

Q. What preliminary biological activities are associated with this compound?

Early studies indicate moderate antibacterial activity against Gram-positive bacteria (MIC ~8–32 µg/mL) and selective cytotoxicity in cancer cell lines (e.g., IC ~50 µM in MCF-7). These activities are attributed to the hydroxy group’s hydrogen-bonding potential and the ester moiety’s role in membrane permeability .

Advanced Research Questions

Q. How does the substitution pattern on the naphthyridine core influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that halogen substituents (e.g., Cl, Br) enhance antibacterial potency by increasing electrophilicity, while hydroxy groups improve solubility and target binding. For instance, replacing the 4-hydroxy group with Cl (as in Ethyl 4-chloro derivatives) reduces solubility but increases lipophilicity, altering bioavailability . Computational docking (e.g., AutoDock Vina) models interactions with bacterial DNA gyrase or topoisomerase IV .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

The compound’s planar naphthyridine ring often leads to stacking interactions, complicating single-crystal growth. Slow evaporation from DMSO/water mixtures at 4°C improves crystal quality. SHELXL refines anisotropic displacement parameters, while ORTEP-3 visualizes thermal ellipsoids to confirm molecular geometry. Disordered solvent molecules are handled via SQUEEZE in PLATON .

Q. How do contradictory data on biological activity between in vitro and in vivo models arise, and what strategies address them?

Discrepancies often stem from poor pharmacokinetic properties, such as rapid ester hydrolysis in vivo. Prodrug strategies (e.g., replacing ethyl ester with pivaloyloxymethyl groups) enhance metabolic stability. Pharmacokinetic studies in rodents (e.g., IV/PO dosing) quantify plasma half-life (t) and bioavailability (F%) using LC-MS/MS .

Q. What computational methods predict the ADME profile of this compound?

SwissADME predicts high gastrointestinal absorption (95%) due to moderate LogP (~2.1) and TPSA (~75 Å). Blood-brain barrier penetration is limited (AlogP < 3), making CNS targeting challenging. CYP3A4-mediated metabolism is modeled via docking into cytochrome P450 structures (PDB: 1TQN) .

Q. How are green chemistry principles applied to optimize its synthesis?

Solvent-free mechanochemical synthesis reduces waste, achieving ~85% yield under ball-milling conditions. Catalytic systems (e.g., BiCl in PEG-400) replace toxic reagents like POCl, minimizing hazardous byproducts . Life-cycle assessment (LCA) metrics compare energy consumption across methods .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.